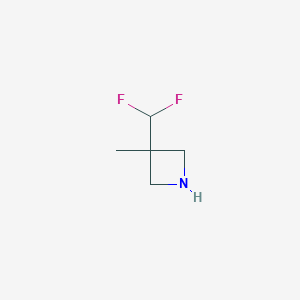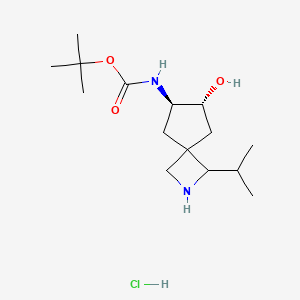
Schembl22389974
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schembl22389974 is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using a specific method and has shown promising results in several studies. In
科学的研究の応用
Scientific Creativity in Education
The development and validation of a test for measuring scientific creativity among secondary school students highlights the role of creativity in scientific inquiry and education. The test aims to capture aspects of scientific creativity, suggesting that science ability is a necessary but not sufficient condition for scientific creativity, indicating the complexity of fostering creativity within the scientific domain (Hu & Adey, 2002).
Undergraduate Research for Minority Scientists
Undergraduate research experiences are instrumental in increasing self-efficacy and career ambitions among underrepresented students in STEM fields. This underscores the transformative effect of research experience on students' career trajectories, particularly in minority-serving institutions, thereby addressing the underrepresentation of minorities in the sciences (Carpi et al., 2017).
Problem-Based Learning and Scientific Creativity
Problem-Based Learning (PBL) has been shown to foster scientific creativity among fifth graders, particularly in solving scientific problems and advancing scientific knowledge. This approach not only enhances students' creativity but also their engagement and interest in science, demonstrating the effectiveness of PBL in science education (Siew, Chong, & Lee, 2015).
Stem Cell Research and Banking
Stem cell research is rapidly evolving, offering significant therapeutic potential for previously incurable diseases. The establishment of stem cell biobanks facilitates the collection, storage, and distribution of stem cell-related biomaterials, highlighting the critical role of infrastructure in supporting scientific research and therapeutic innovation (Dricu, 2018).
Teaching Scientific Communication Skills
Instruction in 'Scientific Communication' skills significantly impacts students' performance in scientific literacy tasks. A comprehensive program focusing on information retrieval, scientific reading and writing, and data representation significantly enhances students' scientific literacy, illustrating the importance of explicit skills instruction in science education (Spektor-levy, Eylon, & Scherz, 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Schembl22389974 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(2,4-difluorophenyl)acetic acid" ], "Reaction": [ "Step 1: The 4-bromo-2-fluoroaniline is reacted with sodium hydride in DMF to form the corresponding aniline salt.", "Step 2: The aniline salt is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of EDC and HOBt to form the desired amide intermediate.", "Step 3: The amide intermediate is then subjected to a series of reactions, including reduction with LiAlH4, followed by acylation with acetic anhydride and pyridine, and finally deprotection with TFA to yield the final product, Schembl22389974." ] } | |
| 2137434-42-3 | |
分子式 |
C15H29ClN2O3 |
分子量 |
320.85 g/mol |
IUPAC名 |
tert-butyl N-(6-hydroxy-3-propan-2-yl-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-9(2)12-15(8-16-12)6-10(11(18)7-15)17-13(19)20-14(3,4)5;/h9-12,16,18H,6-8H2,1-5H3,(H,17,19);1H |
InChIキー |
IKXMYBQISHQEAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
正規SMILES |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)
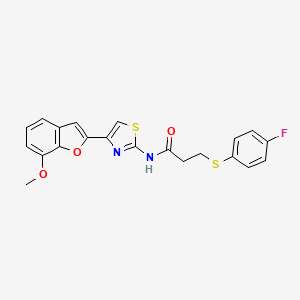
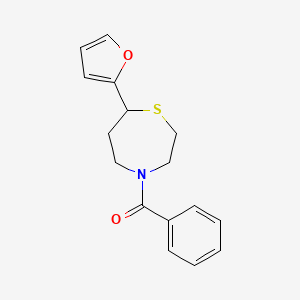
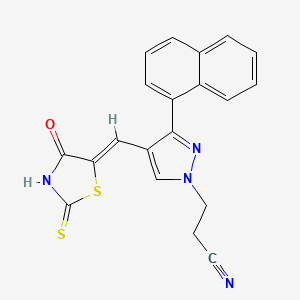
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)
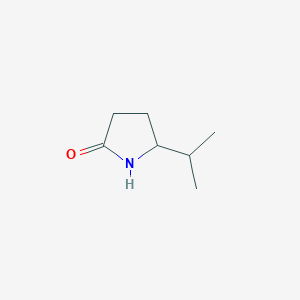
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)
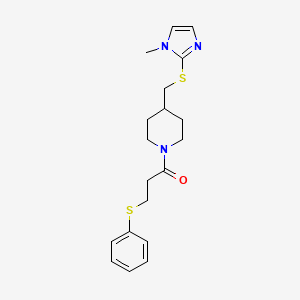
![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)
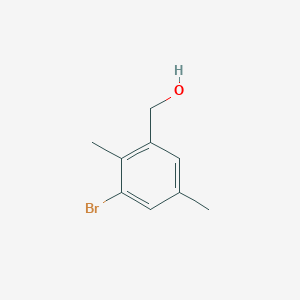
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)
